Synthesis Yield of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
In the synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide, a yield of 48% is achieved using triethylamine in dichloromethane at 0-20 °C for 20 hours [1]. This yield is reported for the preparation of the compound as a precursor for further transformations. While no direct yield comparison for the synthesis of the 2-chloro analog under identical conditions is available from the same study, the reported yield of 48% for the bromo compound provides a specific benchmark for this particular synthetic route [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 48% |
| Comparator Or Baseline | N/A (no direct comparison available in same study) |
| Quantified Difference | N/A |
| Conditions | Triethylamine in dichloromethane, 0-20 °C, 20 hours |
Why This Matters
A reported yield of 48% provides a baseline for process chemists evaluating the feasibility of incorporating this intermediate into a larger synthetic sequence, especially when considering scalability and cost of goods.
- [1] ChemicalBook. (n.d.). Synthesis of 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide. ChemicalBook. View Source
